

Technical Guide: Spectral Profiling of 3-Propoxy-1-propyne

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Compound of Interest

Compound Name: 3-Propoxyprop-1-yne

CAS No.: 53135-64-1

Cat. No.: B13944666

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Executive Summary

3-Propoxy-1-propyne (CAS: 53135-64-1), also known as Propargyl Propyl Ether, is a functionalized aliphatic ether serving as a critical building block in "Click Chemistry" (CuAAC reactions) and heterocyclic synthesis.^{[1][2]} Its structure combines a saturated propyl chain with a reactive terminal alkyne, making it a model substrate for studying structure-property relationships in propargylic systems.

This technical guide provides a definitive spectral atlas (NMR, IR, Mass Spectrometry) and synthesis protocol for researchers in medicinal chemistry and materials science.

Part 1: Chemical Identity & Synthesis Protocol

Structural Profile

- IUPAC Name: **3-Propoxyprop-1-yne**^{[1][2]}
- CAS Number: 53135-64-1^{[1][2][3]}
- Molecular Formula:
^[3]
- Molecular Weight: 98.14 g/mol ^[4]

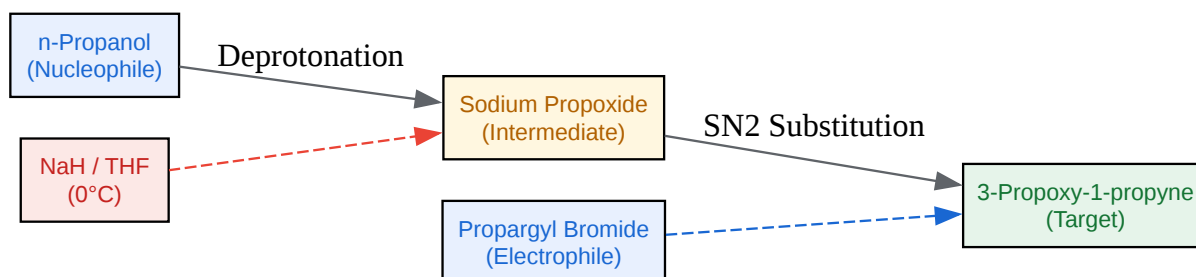
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Synthesis Workflow (Williamson Ether Synthesis)

The most robust route to 3-Propoxy-1-propyne involves the nucleophilic substitution of propargyl bromide by the propoxide anion.

Protocol:

- Activation: In a dry 3-neck flask under _____, dissolve n-Propanol (1.2 eq) in anhydrous THF.
- Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise at 0°C. Stir for 30 min until evolution ceases.
- Alkylation: Add Propargyl Bromide (1.0 eq, 80% in toluene) dropwise at 0°C.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
- Workup: Quench with saturated _____, extract with _____, dry over _____, and concentrate.
- Purification: Distillation (bp approx. 110–112°C at 760 mmHg).



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Figure 1: Williamson ether synthesis pathway for 3-Propoxy-1-propyne.

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

The NMR signature of 3-Propoxy-1-propyne is characterized by the distinct coupling between the terminal acetylenic proton and the propargylic methylene group.

NMR Data (300 MHz,)

Proton Environment	Shift (ppm)	Multiplicity	Integration	Coupling Constant ()	Assignment
Methyl	0.93	Triplet (t)	3H	7.4 Hz	
Propyl Methylene	1.62	Sextet (sext)	2H	7.4 Hz	
Acetylenic H	2.43	Triplet (t)	1H	2.4 Hz	
Ether Methylene (Pr)	3.48	Triplet (t)	2H	6.6 Hz	
Propargylic Methylene	4.14	Doublet (d)	2H	2.4 Hz	

Technical Insight:

- The Propargylic Doublet (4.14 ppm): This signal appears as a doublet due to long-range coupling () with the terminal acetylenic proton.
- The Acetylenic Triplet (2.43 ppm): Conversely, the terminal proton couples to the two protons on the adjacent methylene carbon, resulting in a triplet. This Hz coupling is diagnostic for terminal propargyl ethers.

NMR Data (75 MHz,)

Carbon Environment	Shift (ppm)	Assignment
Methyl	10.5	
Propyl Methylene	22.8	(middle)
Propargylic Ether	58.2	
Propyl Ether	70.4	
Terminal Alkyne	74.3	
Internal Alkyne	79.9	

Part 3: Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of both the ether linkage and the terminal alkyne functionality.

Wavenumber ()	Intensity	Vibrational Mode	Diagnostic Value
3290	Strong, Sharp	Stretch	Primary Indicator: Confirms terminal alkyne.
2850–2960	Medium	Stretch ()	Standard alkyl chain vibrations.
2115	Weak	Stretch	Characteristic of asymmetric alkynes; often weak.
1090–1120	Strong	Stretch	Confirms ether linkage.
630	Medium, Broad	Bend	Overtone bending mode.

Part 4: Mass Spectrometry (MS) Fragmentation[6]

Method: Electron Ionization (EI), 70 eV. Molecular Ion (

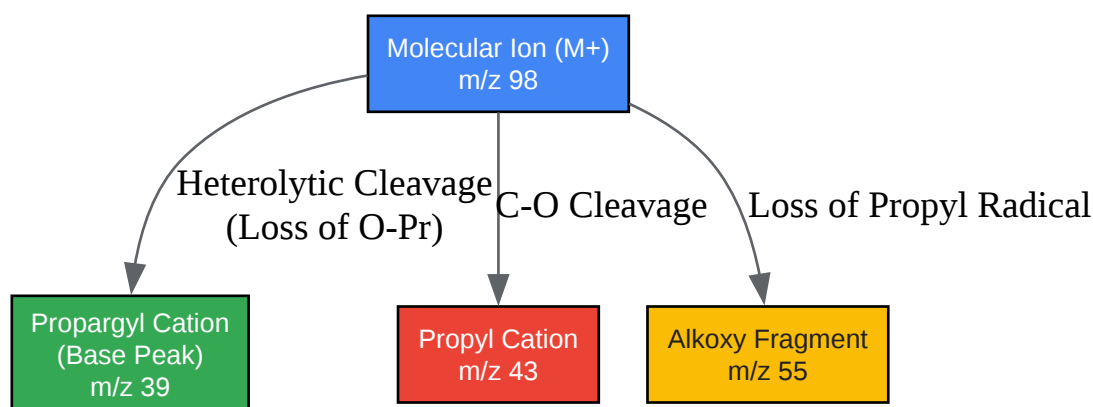
): m/z 98.[3]

The fragmentation pattern is driven by the stability of the propargyl cation and alpha-cleavage at the ether oxygen.

Key Fragments

- m/z 98 (): Molecular ion (often low intensity).
- m/z 97 (): Loss of acetylenic hydrogen.

- m/z 55 (): Loss of propyl radical ().
- m/z 43 (): Propyl cation (cleavage of ether bond).
- m/z 39 (): Base Peak. The resonance-stabilized propargyl cation ().



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Figure 2: Primary fragmentation pathways in Electron Ionization MS.

Part 5: References

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